![molecular formula C10H10O6 B1598688 2,5-Dimethoxyterephthalic acid CAS No. 21004-11-5](/img/structure/B1598688.png)
2,5-Dimethoxyterephthalic acid
Overview
Description
2,5-Dimethoxyterephthalic acid is a chemical compound with the molecular formula C10H10O6 . It is an important intermediate for raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff field .
Synthesis Analysis
Polyamides were synthesized from 2,5-dimethoxyterephthaloyl dichloride and diamines. Also, polyimines and polyaldoles were prepared from 2,5-dimethoxy-terephthaldehyde with diamines and ketones . Another study reported the one-step synthesis of 2,5-dihydroxyterephthalic acid by the oxidation of p-xylene over M-MCM-41(M=Fe, FeCu, Cu) catalysts .Molecular Structure Analysis
The molecular structure of 2,5-Dimethoxyterephthalic acid is nearly planar, with maximum deviations from the least-squares planes calculated for all non-H atoms . The molecular formula is C10H10O6, with an average mass of 226.183 Da and a monoisotopic mass of 226.047745 Da .Chemical Reactions Analysis
In the field of materials science, 2,5-dihydroxyterephthalic acid (H4 - p -DHT) is of special interest because of the two symmetric sets of oxygen donor functional groups (i.e., β-hydroxy acid moieties) . Electrochromism of M-MOF-74 (M = Mg, Mn, Co, or Zn) is reported, which is a honeycomb nano-framework in which hexagonally packed 1D arrays of metal cations are coordinated with 2,5-dihydroxyterephthalic (dhtp) acid linker .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,5-Dimethoxyterephthalic acid include a density of 1.4±0.1 g/cm3, boiling point of 434.1±45.0 °C at 760 mmHg, vapour pressure of 0.0±1.1 mmHg at 25°C, enthalpy of vaporization of 72.7±3.0 kJ/mol, flash point of 174.6±22.2 °C, and index of refraction of 1.572 .Scientific Research Applications
Aromatic Polyesters from Biosuccinic Acid
2,5-Dimethoxyterephthalic acid is used as a precursor in the synthesis of aromatic monomers for generating polyesters. These polyesters display varied glass transition temperatures, making them potentially useful in diverse applications (Short et al., 2018).
Supramolecular Interactions in Terephthalic Acid Derivatives
This compound exhibits nearly planar molecular structures and forms unusual intramolecular hydrogen bonds. This property significantly impacts the supramolecular interactions and packing structure in its crystal form, which can have implications in materials science and crystal engineering (Böhle et al., 2011).
Coordination Polymers in Metal-Organic Frameworks
2,5-Dimethoxyterephthalic acid is utilized in forming coordination polymers with metal ions like manganese(II) and zinc(II). These polymers form three-dimensional metal-organic frameworks with unique coordination geometries, which can be relevant in catalysis and material chemistry (Böhle et al., 2011).
Synthesis and Characterization of Polyesters
Polyesters derived from 2,5-dimethoxyterephthalic acid have been synthesized and characterized for their intrinsic viscosity, glass transition temperature, and thermal decomposition. This research contributes to the understanding of the material properties of these polyesters, which could be useful in various industrial applications (Diaz et al., 1983).
Covalent Organic Frameworks as pH Responsive Signaling Scaffolds
The compound has been used to synthesize a β-ketoenamine based covalent organic framework, COF-JLU4, which exhibits photoluminescence properties and can act as a fluorescent pH sensor in aqueous solutions. This application is significant in the development of responsive materials for sensing and signaling (Zhang et al., 2016).
Mechanism of Action
Target of Action
2,5-Dimethoxyterephthalic acid is primarily used as an organic ligand in the field of materials science . It interacts with alkali and alkaline-earth elements, making the synthesis of numerous coordination polymers possible .
Mode of Action
The compound contains two symmetric sets of oxygen donor functional groups, which are β-hydroxy acid moieties . In its partially or totally deprotonated form, it acts as an efficient organic ligand . It exhibits dual redox-active properties, which make it very interesting as electrode material when combined with alkali and alkaline-earth elements .
Biochemical Pathways
The compound is involved in the synthesis of numerous coordination polymers . It is also used as a precursor to synthesize aromatic monomers . The compound’s interaction with alkali and alkaline-earth elements leads to the formation of various inorganic motifs .
Result of Action
The compound’s action results in the formation of various inorganic motifs with alkali and alkaline-earth elements . The electrochemical assessment of the anhydrous na2(li2)-p-dht compound measured in li half-cell revealed poor performances due to cationic disorder of the two alkali ions in the crystal structure .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of alkali and alkaline-earth elements . The experimental conditions also play a crucial role in the compound’s action .
Future Directions
properties
IUPAC Name |
2,5-dimethoxyterephthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O6/c1-15-7-3-6(10(13)14)8(16-2)4-5(7)9(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSHXQQBOGFGTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396331 | |
Record name | 2,5-Dimethoxyterephthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethoxyterephthalic acid | |
CAS RN |
21004-11-5 | |
Record name | 2,5-Dimethoxyterephthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.